molecular formula C14H23NO2 B1202489 1,2-Ddpatc CAS No. 90109-14-1

1,2-Ddpatc

Cat. No.: B1202489
CAS No.: 90109-14-1
M. Wt: 237.34 g/mol
InChI Key: MFXHRNULWXHMBG-UHFFFAOYSA-N
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Description

1,2-Ddpatc is a complex organic compound with a unique structure that includes both hydroxyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ddpatc typically involves multiple steps:

    Formation of the Benzocycloheptene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide can be employed.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be used to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Ddpatc can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2-Ddpatc has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1,2-Ddpatc involves its interaction with molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroxy-6-amino-6,7,8,9-tetrahydrobenzocycloheptene: Similar structure but lacks the N-(2-methylethyl) group.

    1,2-Dihydroxy-6-(N-methylamino)-6,7,8,9-tetrahydrobenzocycloheptene: Similar structure with a different amino substituent.

Uniqueness

1,2-Ddpatc is unique due to the presence of the N-(2-methylethyl)amino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

90109-14-1

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

6-(propylamino)-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol

InChI

InChI=1S/C14H23NO2/c1-2-8-15-11-4-3-5-12-10(9-11)6-7-13(16)14(12)17/h7,10-11,15-17H,2-6,8-9H2,1H3

InChI Key

MFXHRNULWXHMBG-UHFFFAOYSA-N

SMILES

CCCNC1CCCC2=C(C(=CCC2C1)O)O

Canonical SMILES

CCCNC1CCCC2=C(C(=CCC2C1)O)O

90109-16-3

Synonyms

1,2-dihydroxy-6-(N-(2-methylethyl)amino)-6,7,8,9-tetrahydrobenzocycloheptene
1,2-dihydroxy-6-(N-(2-methylethyl)amino)-6,7,8,9-tetrahydrobenzocycloheptene hydrobromide
1,2-DPATC

Origin of Product

United States

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